molecular formula C15H11Cl2N3 B12449070 N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine

Cat. No.: B12449070
M. Wt: 304.2 g/mol
InChI Key: ZAPFSPKQXIKVBE-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1-methyl-1H-benzimidazol-5-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the Schiff base structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of both the 2,4-dichlorophenyl and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds .

Properties

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(1-methylbenzimidazol-5-yl)methanimine

InChI

InChI=1S/C15H11Cl2N3/c1-20-9-19-14-7-12(4-5-15(14)20)18-8-10-2-3-11(16)6-13(10)17/h2-9H,1H3

InChI Key

ZAPFSPKQXIKVBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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